PCTR3

Description

Properties

IUPAC Name |

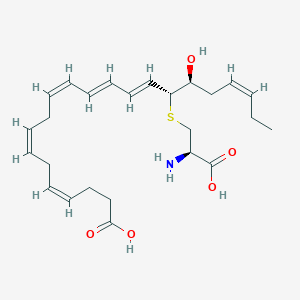

(4Z,7Z,10Z,12E,14E,16R,17S,19Z)-16-[(2R)-2-amino-2-carboxyethyl]sulfanyl-17-hydroxydocosa-4,7,10,12,14,19-hexaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO5S/c1-2-3-14-17-22(27)23(32-20-21(26)25(30)31)18-15-12-10-8-6-4-5-7-9-11-13-16-19-24(28)29/h3,5-8,10-15,18,21-23,27H,2,4,9,16-17,19-20,26H2,1H3,(H,28,29)(H,30,31)/b7-5-,8-6-,12-10+,13-11-,14-3-,18-15+/t21-,22-,23+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHRZNBJDWPKHL-FIIKIIMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C(C=CC=CC=CCC=CCC=CCCC(=O)O)SCC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the structure of PCTR3?

An In-Depth Technical Guide to the Core Structure and Function of TRPC3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "PCTR3" is subject to ambiguity within scientific literature, potentially referring to several distinct molecular entities. This guide focuses on the Transient Receptor Potential Cation Channel Subfamily C Member 3 (TRPC3) , a non-selective cation channel that is integral to calcium signaling and homeostasis.[1] Its involvement in a variety of physiological processes, including the regulation of vascular tone, cell growth, and pathological hypertrophy, makes it a significant target for therapeutic development.[2] This document provides a detailed overview of the structure, signaling pathways, and experimental methodologies related to TRPC3.

Core Structure of TRPC3

Recent advances in cryo-electron microscopy (cryo-EM) have elucidated the high-resolution structure of the full-length human TRPC3.[3][4][5][6] The channel assembles as a homotetramer, with each subunit comprising a transmembrane domain (TMD) and a large cytoplasmic domain (CPD).[5][7]

The overall architecture of TRPC3 can be described as a two-tiered structure, with a bell-shaped cytosolic layer supporting the transmembrane layer.[7] Key structural features include:

-

Transmembrane Domain (TMD): The TMD consists of six transmembrane helices (S1-S6) and a pore-forming loop between S5 and S6. A notable feature of TRPC3 is the unusually long S3 helix, which extends into the extracellular space, creating a unique transmembrane domain architecture that may serve as a sensor for external stimuli.[3][4]

-

Cytoplasmic Domain (CPD): The CPD is a stable module involved in channel assembly and allosteric gating.[5][7] It is composed of an N-terminal ankyrin repeat domain, a linker helical domain, and C-terminal horizontal and vertical helices.[8] The CPD acts as a sensor for intracellular signals, integrating cues to regulate channel function.[7]

-

Lipid-Binding Sites: The cryo-EM structures have identified two crucial lipid-binding sites. One site is located between the pre-S1 elbow and the S4-S5 linker, while the second is near the ion-conducting pore.[3][9] These sites are critical for the channel's activation by diacylglycerol (DAG).[3][9]

The TRPC3 channel's TRP helix is positioned perpendicular to and disengaged from the pore-lining S6 helix, suggesting a distinct gating mechanism compared to other TRP channel subfamilies.[3]

Structural Data Summary

| Feature | Description | Reference |

| Overall Architecture | Homotetramer with a two-tiered structure: a transmembrane domain (TMD) and a cytoplasmic domain (CPD). | [7] |

| Resolution | Full-length human TRPC3 structure resolved at 3.3 Å to 5.8 Å by cryo-EM. | [3][5][10] |

| Transmembrane Domain | Six helices (S1-S6) with a pore loop. Unusually long S3 helix. | [3][4] |

| Cytoplasmic Domain | Comprises N-terminal ankyrin repeats, a linker helical domain, and C-terminal helices. | [8] |

| Lipid-Binding Sites | Two identified sites crucial for diacylglycerol (DAG) activation. | [3][9] |

| Gating Feature | TRP helix is disengaged from the pore-lining S6 helix. | [3] |

Signaling Pathways and Gating Mechanisms

TRPC3 is a key player in cellular signaling, primarily activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases that engage phospholipase C (PLC).[7][11] The activation and modulation of TRPC3 are complex, involving multiple factors.

Primary Activation Pathway

The canonical activation pathway for TRPC3 involves the production of diacylglycerol (DAG).

Caption: Canonical activation of TRPC3 via the PLC-DAG signaling pathway.

-

Receptor Activation: An agonist (e.g., angiotensin II, glutamate) binds to a Gq-coupled GPCR.[7][9]

-

PLC Activation: The activated GPCR stimulates Phospholipase C (PLC).[7][9]

-

PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][11]

-

TRPC3 Gating: DAG directly binds to the lipid-binding sites on the TRPC3 channel, inducing a conformational change that opens the channel pore.[9][11]

-

Cation Influx: The open channel allows the influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization and an increase in intracellular calcium concentration.[7]

Modulatory Pathways

TRPC3 activity is further fine-tuned by a variety of factors:

-

IP3 Receptors (IP3R) and Calmodulin (CaM): The cytoplasmic domain of TRPC3 contains a Calmodulin/IP3 receptor-binding (CIRB) site.[7] At low intracellular Ca²⁺ levels, the IP3R can bind to this site and enhance channel activation.[7] Conversely, when intracellular Ca²⁺ is elevated, the Ca²⁺-Calmodulin complex binds to the CIRB site, inhibiting channel activity, thus forming a negative feedback loop.[7]

-

Phosphatidylinositol 4,5-bisphosphate (PIP2): Besides being the precursor to DAG, PIP2 itself can regulate TRPC3. It has been shown to interact with a lipid site to inhibit TRPC3 opening and regulate DAG's access to its binding site in the channel pore.[12]

-

Protein Kinase C (PKC): While DAG is a direct activator, it also activates PKC. PKC-mediated phosphorylation of TRPC3 has been shown to suppress channel activity, representing another layer of negative feedback.[13]

-

Store-Operated Calcium Entry (SOCE): The role of TRPC3 in SOCE is debated, but some studies suggest it can function as a store-operated channel, particularly dependent on its expression levels and cellular context.[11] This involves the ER Ca²⁺ sensor STIM1.[14]

Caption: Key modulators of TRPC3 channel activity.

Experimental Protocols

The study of TRPC3 structure and function employs a range of sophisticated biochemical and biophysical techniques.

Protein Expression and Purification for Structural Studies

-

Objective: To obtain sufficient quantities of pure, stable TRPC3 protein for cryo-EM analysis.

-

Methodology:

-

Expression: Full-length human TRPC3 is typically overexpressed in insect cells (e.g., Spodoptera frugiperda, Sf9) using a baculovirus system.[10]

-

Solubilization: Cell membranes containing the expressed protein are isolated and the TRPC3 protein is solubilized using detergents such as digitonin or dodecyl maltoside (DDM).[8][10]

-

Purification: The solubilized protein is purified using affinity chromatography (e.g., using a FLAG or Strep-tag), followed by size-exclusion chromatography to isolate monodisperse, tetrameric channels.[8][10]

-

Reconstitution: For structural stability, the purified protein is often reconstituted into lipid nanodiscs (e.g., Glyco-diosgenin (GDN) micelles or PMAL-C8).[8][10]

-

-

Reference: This protocol is adapted from the methods described in studies that successfully resolved the cryo-EM structure of TRPC3.[7][8][10]

Electrophysiological Recordings

-

Objective: To measure the ion channel activity of TRPC3 and characterize its gating properties, ion selectivity, and modulation by various compounds.

-

Methodology:

-

Cell Preparation: HEK293 cells or other suitable cell lines are transiently or stably transfected with plasmids encoding human TRPC3.[11][14]

-

Patch-Clamp: Whole-cell or single-channel currents are recorded using the patch-clamp technique.[15]

-

Whole-Cell Configuration: Allows for the measurement of macroscopic currents from the entire cell membrane. Cells are stimulated with TRPC3 activators (e.g., the DAG analog OAG, or specific small-molecule activators like GSK1702934A) and inhibitors.[14][16] Current-voltage (I-V) relationships are determined using voltage ramps or steps.[15]

-

Inside-Out/Cell-Attached Configuration: Allows for the study of single-channel events and the direct application of modulators to the intracellular face of the membrane.[17]

-

-

-

Reference: Standard electrophysiological methods for studying TRP channels are well-established.[14][15]

Calcium Imaging

-

Objective: To monitor changes in intracellular calcium concentration ([Ca²⁺]i) resulting from TRPC3 channel activation.

-

Methodology:

-

Cell Loading: TRPC3-expressing cells are loaded with a fluorescent Ca²⁺ indicator dye, such as Fura-2 AM or Fluo-4 AM.

-

Stimulation: Cells are perfused with solutions containing TRPC3 agonists or antagonists.

-

Imaging: Fluorescence microscopy is used to measure changes in the fluorescence intensity or ratio of the indicator dye over time, which corresponds to changes in [Ca²⁺]i.

-

-

Reference: This is a standard technique used in conjunction with electrophysiology to study Ca²⁺-permeable channels.[16][17]

Caption: General experimental workflow for TRPC3 structural and functional studies.

Conclusion

TRPC3 is a structurally complex and intricately regulated ion channel with a central role in calcium signaling. Its activation by the canonical PLC-DAG pathway is modulated by a host of intracellular factors, providing multiple points for therapeutic intervention. The detailed structural information now available, combined with robust methodologies for functional characterization, provides a solid foundation for the rational design of novel modulators targeting TRPC3 for the treatment of cardiovascular, neurological, and other disorders.

References

- 1. What are TRPC3 antagonists and how do they work? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Structure of the human lipid-gated cation channel TRPC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the human lipid-gated cation channel TRPC3 | eLife [elifesciences.org]

- 5. Structure-function analyses of the ion channel TRPC3 reveal that its cytoplasmic domain allosterically modulates channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation and Regulation of Canonical Transient Receptor Potential 3 (TRPC3) Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–function analyses of the ion channel TRPC3 reveal that its cytoplasmic domain allosterically modulates channel gating - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Modulation and Regulation of Canonical Transient Receptor Potential 3 (TRPC3) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Signalling mechanisms for TRPC3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. researchgate.net [researchgate.net]

- 14. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. TRPC3 contributes to regulation of cardiac contractility and arrhythmogenesis by dynamic interaction with NCX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Direct Activation of TRPC3 Channels by the Antimalarial Agent Artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Origin of PCTR3

An in-depth analysis of scientific literature reveals that the term "PCTR3" primarily refers to Protectin-conjugate in tissue regeneration 3 , a specialized pro-resolving mediator (SPM). This guide focuses on its discovery, origin, and the technical details of its biochemical context. Another distinct molecule, C1q/TNF-Related Protein 3 (CTRP3), an adipokine involved in metabolism and inflammation, is also sometimes abbreviated this way but will not be the focus of this document.[1][2][3]

Discovery: this compound was identified as part of a novel class of lipid mediators termed "protectin-conjugates in tissue regeneration" (PCTRs). These molecules are endogenously produced and play a crucial role in the resolution phase of inflammation, actively promoting the return to tissue homeostasis. This compound has been detected in infected mouse spleens, resolving exudates, isolated human spleens, and plasma from septic patients, highlighting its relevance in infectious and inflammatory contexts.[1] It is also found in both M1 and M2 macrophages differentiated from human monocytes.[1]

Origin and Biosynthesis: this compound is a downstream product of the omega-3 fatty acid, docosahexaenoic acid (DHA). Its biosynthesis is a multi-step enzymatic cascade that begins with the oxidation of DHA to 16S,17S-epoxy-protectin. This intermediate is then converted to PCTR1 through the action of glutathione S-transferase. Subsequent enzymatic processing by peptidases leads to the formation of PCTR2 and ultimately this compound.[1][4] This pathway underscores a direct link between dietary omega-3 fatty acids and the body's intrinsic inflammation resolution programs.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of this compound. Currently, quantitative data regarding its concentration in various tissues and biofluids are primarily qualitative ("found in infected mouse spleens") rather than presented in precise molar concentrations in the available literature.[1]

| Property | Value | Reference |

| Full Name | Protein Conjugates in Tissue Regeneration 3 | [1] |

| CAS Number | 1810710-69-0 | [1] |

| Molecular Formula | C₂₅H₃₇NO₅S | [1] |

| Molecular Weight | 463.6 g/mol | [1] |

| UV Maxima (λmax) | 282, 293 nm | [1] |

| Solubility (Ethanol) | 1 mg/ml | [1] |

| Solubility (DMSO) | 50 mg/ml | [1] |

| Storage Temperature | -80°C | [1] |

Signaling and Biological Function

PCTRs, including this compound, are classified as specialized pro-resolving mediators (SPMs). Their primary role is to actively terminate inflammatory responses and promote tissue repair, preventing the damaging effects of chronic inflammation. While the specific receptor for this compound has not been definitively characterized in the reviewed literature, SPMs generally act via G-protein coupled receptors (GPCRs). Their actions involve downregulating pro-inflammatory signals (like TNF-α) and upregulating anti-inflammatory and pro-resolving molecules (like interferon-γ).[4] The general mechanism involves regulating the activity of immune cells, such as neutrophils and macrophages, to clear apoptotic cells and debris, and to initiate tissue regeneration programs.

Below is a diagram illustrating the biosynthetic origin of this compound from its precursor, DHA.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of PCTRs are crucial for research in this area. The following outlines the key methodologies based on cited literature.

Total Synthesis of PCTR Analogs

The total synthesis of PCTRs, as described by Rodriguez and Spur (2015), provides a foundational method for obtaining these molecules for research purposes. While the specific synthesis of this compound is part of a larger family, the general workflow is applicable.

Objective: To chemically synthesize pro-resolving protectin sulfido-conjugates.

Workflow:

-

Starting Material: A suitable chiral precursor derived from a commercially available starting material (e.g., a protected sugar or other chiral pool molecule).

-

Chain Elongation: Stepwise addition of carbon units using standard organic chemistry reactions (e.g., Wittig reactions, Grignard reactions) to build the polyunsaturated fatty acid backbone.

-

Stereocenter Control: Careful control of stereochemistry at key positions (e.g., the 16S, 17S epoxy group) using stereoselective reagents and reactions.

-

Epoxidation: Formation of the 16S, 17S-epoxy-protectin intermediate.

-

Conjugation: Opening of the epoxide ring with a glutathione or cysteine-glycine precursor, followed by enzymatic or chemical steps to yield the final PCTR molecule.

-

Purification and Characterization: Purification of the final product using High-Performance Liquid Chromatography (HPLC). Characterization and structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The logical workflow for this process is visualized below.

References

A Technical Guide to the Biosynthetic Pathway of Protectin Conjugate in Tissue Regeneration 3 (PCTR3) from Docosahexaenoic Acid (DHA)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protectins are a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). They play crucial roles in the resolution of inflammation and tissue repair. The protectin conjugates in tissue regeneration (PCTR) are a recently identified subgroup, with PCTR3 being a key member. This document provides an in-depth technical overview of the complete biosynthetic pathway of this compound from its precursor, DHA, detailing the enzymatic steps, intermediate molecules, and relevant experimental methodologies for its study.

The this compound Biosynthetic Pathway

The formation of this compound is a multi-step enzymatic cascade that converts DHA into a series of bioactive lipid mediators. The pathway is initiated by the action of a lipoxygenase enzyme and proceeds through an unstable epoxide intermediate, which is then sequentially modified by conjugation and hydrolysis.

Step 1: Formation of 17S-Hydroperoxy-DHA (17S-HpDHA)

The biosynthesis begins with the stereoselective oxygenation of DHA. The enzyme 15-lipoxygenase type I (15-LOX-1), also known as 12/15-lipoxygenase, abstracts a hydrogen atom from the C-15 position of DHA, leading to the insertion of molecular oxygen to form 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA).[1][2] This initial step is critical and sets the stereochemistry for the subsequent reactions.

Step 2: Conversion to 16S,17S-Epoxy-Protectin

The same 15-LOX-1 enzyme further metabolizes the 17S-HpDHA intermediate.[1][3] This involves a second hydrogen abstraction, which results in the formation of a 16S,17S-epoxide intermediate, officially named 16S,17S-epoxy-docosatriene.[3][4] This highly reactive epoxide is a pivotal branching point in the synthesis of protectins.

Step 3: Glutathione Conjugation to form PCTR1

The pathway towards PCTRs involves the conjugation of the 16S,17S-epoxy-protectin intermediate with the tripeptide glutathione (GSH).[5] This reaction, catalyzed by a glutathione S-transferase (GST), involves the nucleophilic attack of the thiol group from GSH onto the C-16 of the epoxide, opening the ring and forming Protectin Conjugate in Tissue Regeneration 1 (PCTR1).[5]

Step 4: Sequential Conversion to PCTR2 and this compound

PCTR1 serves as the direct precursor to PCTR2 and this compound.[5] This conversion involves the sequential cleavage of the glutamate and glycine residues from the glutathione moiety of PCTR1.

-

PCTR1 to PCTR2: A γ-glutamyl transpeptidase (GGT) removes the glutamic acid residue from PCTR1, leaving a cysteinyl-glycine conjugate, which is PCTR2.

-

PCTR2 to this compound: A dipeptidase then cleaves the glycine residue from PCTR2, resulting in the final product, this compound, which is a cysteine conjugate.

The complete pathway is illustrated in the diagram below.

Caption: The enzymatic cascade for the biosynthesis of this compound from DHA.

Quantitative Data Summary

Quantitative analysis of the PCTR biosynthetic pathway is an emerging area of research. Data is primarily derived from in vitro cell-based assays. The table below summarizes key parameters from studies investigating the conversion of protectin intermediates.

| Parameter | Value | Context | Source |

| Substrate Concentration | 1.0 µM | Concentration of 16S,17S-epoxy-protectin incubated with cells. | [1] |

| Cell Density | 5 x 10⁷ cells/ml | Density of human macrophages used for the conversion assay. | [1] |

| Incubation Time | 30 minutes | Duration of the incubation for product formation. | [1] |

| Temperature | 37°C | Standard physiological temperature for the enzymatic conversion. | [1] |

| pH | 7.45 | pH of the DPBS buffer used in the incubation medium. | [1] |

Experimental Protocols

Investigating the this compound pathway requires precise methodologies for cell culture, enzymatic assays, and product identification. The following is a generalized protocol based on common practices in the field of lipid mediator metabolomics.

Protocol: In Vitro Biosynthesis and Detection of Protectins

Objective: To monitor the conversion of DHA or its intermediates to PCTR family members using human macrophages.

Materials:

-

Docosahexaenoic acid (DHA) or 16S,17S-epoxy-protectin standard

-

Human peripheral blood mononuclear cells (PBMCs) for macrophage differentiation

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Bovine Serum Albumin (BSA)

-

Ice-cold methanol

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Methodology:

-

Macrophage Preparation:

-

Isolate mononuclear cells from peripheral blood.

-

Culture and differentiate the cells into macrophages over 5-7 days.

-

Harvest and resuspend macrophages in DPBS (pH 7.45) containing 10% BSA to a final concentration of 5 x 10⁷ cells/ml.[1]

-

-

Enzymatic Reaction Incubation:

-

Pre-warm the macrophage suspension to 37°C.

-

Add the substrate (e.g., 16S,17S-epoxy-protectin to a final concentration of 1.0 µM).[1]

-

Optionally, add a stimulus like E. coli (e.g., 2.5 x 10⁸ cells/ml) to activate endogenous enzymatic pathways.[1]

-

Incubate the mixture for 30 minutes at 37°C with gentle agitation.[1]

-

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding two volumes of ice-cold methanol.

-

Centrifuge the sample to pellet cell debris and proteins.

-

Collect the supernatant for lipid extraction.

-

Perform Solid-Phase Extraction (SPE) to concentrate the lipid mediators and remove salts and other interfering substances.

-

-

Product Analysis by LC-MS/MS:

-

Reconstitute the dried extract in a suitable mobile phase.

-

Inject the sample into an LC-MS/MS system equipped with a C18 column.

-

Use a reverse-phase gradient to separate the lipid mediators.

-

Employ Multiple Reaction Monitoring (MRM) mode for detection, using specific parent-daughter ion transitions for PCTR1, PCTR2, and this compound (e.g., m/z 359 > 153 for protectin D1 isomers).[1]

-

Identify and quantify the products by comparing their retention times and mass spectra to those of authentic synthetic standards.

-

Visualized Experimental Workflow

The process of studying this compound biosynthesis, from cell preparation to data analysis, can be visualized as a logical workflow.

Caption: A generalized workflow for the in vitro study of PCTR biosynthesis.

Conclusion

The biosynthesis of this compound from DHA is a sophisticated pathway involving multiple enzymatic transformations, highlighting the complex control of inflammation resolution. The pathway initiates with 15-lipoxygenase activity to form a key 16,17-epoxide, which is subsequently conjugated with glutathione and processed into the final cysteine-containing mediator, this compound. Understanding this pathway is critical for developing novel therapeutic strategies that target the resolution phase of inflammation to treat a wide range of diseases. Further research is needed to fully characterize the kinetics and regulation of the enzymes involved, particularly the transferases and peptidases responsible for the final conversion steps.

References

- 1. Synthesis of the 16S,17S-epoxy-Protectin Intermediate in the Biosynthesis of Protectins by Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revhipertension.com [revhipertension.com]

- 3. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

The Biological Role of Protectin Conjugate in Tissue Regeneration 3 (PCTR3) in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protectin Conjugate in Tissue Regeneration 3 (PCTR3) is a member of the specialized pro-resolving mediators (SPMs) family, a class of lipid mediators that actively orchestrate the resolution of inflammation and promote tissue repair. While research on the specific functions of this compound is still emerging, this technical guide synthesizes the current understanding of the broader PCTR family (PCTR1, PCTR2, and this compound) and provides a framework for the anticipated biological roles of this compound in inflammation. This document outlines the biosynthesis of PCTRs, their known effects on key immune cells, putative signaling pathways, and detailed experimental protocols for their investigation. It is important to note that much of the detailed quantitative data and specific mechanisms described herein are based on studies of the more extensively characterized members of the protectin and PCTR families, particularly PCTR1, and serve as a predictive model for this compound's functions.

Introduction: The Resolution of Inflammation and the Role of PCTRs

Inflammation is a critical host defense mechanism, but its timely resolution is essential to prevent chronic inflammatory diseases and promote tissue healing. The resolution of inflammation is an active, highly regulated process orchestrated by SPMs, which include resolvins, protectins, maresins, and their conjugates.[1] The Protectin Conjugate in Tissue Regeneration (PCTR) family, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), represents a class of SPMs with potent anti-inflammatory and pro-resolving activities.[2] This guide focuses on this compound, one of the three identified members of this family, and its putative role in modulating the inflammatory response.

Biosynthesis of this compound

The biosynthesis of the PCTR family, including this compound, is a transcellular process initiated from DHA.

The initial step involves the conversion of DHA to 17S-hydroperoxy-DHA by 15-lipoxygenase (15-LOX). This intermediate is then converted to a 16S,17S-epoxy-protectin. The conjugation of this epoxide with glutathione (GSH) by a glutathione-S-transferase (GST), such as microsomal GST, yields PCTR1. Subsequent enzymatic processing of the glutathione moiety by γ-glutamyltranspeptidase and a dipeptidase leads to the formation of PCTR2 and ultimately this compound.

Biological Activities in Inflammation

While specific quantitative data for this compound remains limited, the activities of the PCTR family suggest that this compound likely plays a significant role in modulating key inflammatory processes. The actions of PCTR1 and PCTR2 provide a strong basis for predicting the functions of this compound.[2][3]

Regulation of Leukocyte Trafficking

A hallmark of inflammation resolution is the cessation of neutrophil infiltration and the promotion of monocyte/macrophage recruitment.

-

Inhibition of Neutrophil Infiltration: PCTRs are expected to inhibit neutrophil chemotaxis and transmigration to the site of inflammation. Studies on PCTR1 have demonstrated a dose-dependent reduction in neutrophil accumulation in inflammatory exudates.[4]

-

Promotion of Monocyte/Macrophage Recruitment: Conversely, PCTRs likely enhance the migration of monocytes and macrophages, facilitating their accumulation at the inflamed site for clearance of cellular debris and pathogens. PCTR1 has been shown to be a potent chemoattractant for these cells.[4]

Enhancement of Macrophage Efferocytosis

Efferocytosis, the clearance of apoptotic cells by phagocytes, is a critical step in the resolution of inflammation.

-

Increased Phagocytic Capacity: PCTRs are anticipated to enhance the phagocytic capacity of macrophages, leading to more efficient removal of apoptotic neutrophils and other cellular debris. This action helps to prevent the release of pro-inflammatory contents from dying cells. PCTR1 has been shown to significantly increase macrophage efferocytosis.[4]

Modulation of Cytokine Production

PCTRs are expected to regulate the balance of pro- and anti-inflammatory cytokines.

-

Suppression of Pro-inflammatory Cytokines: It is hypothesized that this compound will suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 by activated macrophages.

-

Enhancement of Anti-inflammatory Cytokines: PCTRs may also promote the production of anti-inflammatory cytokines like IL-10, further contributing to the resolution of inflammation.

Macrophage Polarization

The polarization of macrophages towards a pro-resolving M2 phenotype is crucial for tissue repair. It is plausible that this compound, like other SPMs, influences macrophage polarization.

-

Promotion of M2 Phenotype: this compound is predicted to promote the differentiation of macrophages towards an M2 phenotype, characterized by the expression of markers such as Arginase-1 (Arg-1) and CD206.[4][5]

Quantitative Data on PCTR Family Bioactions

Specific quantitative data for this compound is not yet widely available in the literature. The following table summarizes known quantitative data for the broader PCTR family, primarily PCTR1, which can serve as a reference for designing experiments with this compound.

| Bioactivity | Molecule | Model System | Concentration/Dose | Effect | Reference |

| Monocyte/Macrophage Migration | PCTR1 | Human Monocytes/Macrophages | 0.001–10 nM | Dose-dependent increase in migration | [2] |

| Neutrophil Adhesion | PCTR2 | Human Whole Blood | 0.1 - 100 nM | Dose-dependent decrease in PAF-induced CD11b expression | [3] |

| Macrophage Efferocytosis | PCTR1 | Human Macrophages | 1 nM | Significant increase in uptake of apoptotic neutrophils | [4] |

| Leukocyte Infiltration | PCTR1 | Murine Peritonitis | 100 ng/mouse | Decreased neutrophil and increased macrophage numbers | [4] |

Table 1: Summary of Quantitative Data for the PCTR Family

Putative Signaling Pathways

The precise signaling pathways activated by this compound have not been elucidated. However, based on the mechanisms of other SPMs, it is likely that this compound exerts its effects through G-protein coupled receptors (GPCRs).

References

- 1. New pro-resolving n-3 mediators bridge resolution of infectious inflammation to tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Protectin Family of Specialized Pro-resolving Mediators: Potent Immunoresolvents Enabling Innovative Approaches to Target Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Protectin PCTR1 Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vivo Sources and Expression of PCTR3, CTRP3, and TRPC3: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in vivo sources, expression patterns, and signaling pathways of three distinct biomolecules: Protectin Conjugate in Tissue Regeneration 3 (PCTR3), C1q/TNF-related Protein 3 (CTRP3), and Transient Receptor Potential Canonical 3 (TRPC3). While the initial query focused on "this compound," the existing scientific literature suggests a high probability of a typographical error, with "CTRP3" and "TRPC3" being more extensively researched proteins of significant interest to the scientific community. This guide addresses all three molecules to ensure a thorough and relevant resource. We delve into quantitative expression data across various tissues and cell types, provide detailed experimental protocols for their detection and quantification, and illustrate their key signaling pathways using logical diagrams.

Protectin Conjugate in Tissue Regeneration 3 (this compound)

This compound is a specialized pro-resolving mediator (SPM) synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] SPMs are a class of lipid mediators that actively orchestrate the resolution of inflammation and promote tissue repair.

In Vivo Sources and Expression of this compound

This compound has been identified in vivo in models of infection and inflammation. Its presence is often localized to sites of active inflammation and resolution.

-

Immune Cells: this compound is produced by macrophages, particularly M1 and M2 phenotypes differentiated from human monocytes.

-

Tissues: It has been detected in infected mouse spleens and resolving exudates.[1] this compound has also been found in isolated human spleen and in the plasma of individuals with sepsis.[1]

This compound Biosynthesis Pathway

This compound is formed through a series of enzymatic reactions originating from DHA.

Caption: Biosynthesis pathway of this compound from DHA.

C1q/TNF-related Protein 3 (CTRP3)

CTRP3, also known as cartducin or cartonectin, is a secreted protein and a member of the C1q/TNF-related protein family. It is recognized for its roles in metabolism and inflammation.

In Vivo Sources and Expression of CTRP3

CTRP3 is expressed in a variety of tissues in both humans and mice, with adipose tissue being a primary source in rodents.

Table 1: Quantitative Expression of CTRP3 mRNA in Human Tissues

| Tissue | Relative Expression Level | Reference |

| Adipose Tissue | High | [3] |

| Pancreas | Detectable | [3] |

| Small Intestine | Detectable | [3] |

| Colon | Detectable | [3] |

| Brain | Low | [3] |

| Kidney | Low | [3] |

| Thymus | Low | [3] |

| Ovary | Low | [3] |

Table 2: Quantitative Expression of CTRP3 mRNA and Protein in Mouse Tissues

| Tissue | Relative Expression Level | Reference |

| Adipose Tissue (visceral) | High | [4] |

| Mesenteric Fat | High | |

| Colon | High | |

| Terminal Ileum | Medium | |

| Intestinal Epithelial Cells | Present | |

| Intestinal Smooth Muscle Cells | Present |

CTRP3 Signaling Pathways

CTRP3 exerts its biological effects through the activation of several key signaling pathways, primarily impacting glucose metabolism and inflammatory responses.

In the liver, CTRP3 has been shown to suppress gluconeogenesis.[3]

Caption: CTRP3 signaling in hepatocytes to reduce glucose output.

CTRP3 has demonstrated anti-inflammatory effects in the context of intestinal inflammation.

References

- 1. The Protectin PCTR1 Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immunohistochemistry Reveals TRPC Channels in the Human Hearing Organ—A Novel CT-Guided Approach to the Cochlea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Resolving Mediator PCTR3: A Technical Guide to its Role in Inflammation Resolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protectin Conjugate in Tissue Regeneration 3 (PCTR3) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the protectin family, this compound plays a crucial role in the active resolution of inflammation, a process once thought to be passive. This technical guide provides a comprehensive overview of the biosynthesis, mechanism of action, and potential therapeutic applications of this compound. It is designed to be a core resource for researchers, scientists, and drug development professionals working in the fields of inflammation, immunology, and drug discovery. This document details the biosynthetic pathway of this compound, summarizes available quantitative data on the PCTR family, and outlines relevant experimental protocols. Furthermore, it visualizes the key signaling pathways and experimental workflows using the DOT language for Graphviz, providing a clear and concise reference for understanding the multifaceted role of this compound in pro-resolving mediation.

Introduction to this compound and Pro-Resolving Mediation

Inflammation is a fundamental protective response to infection or tissue injury. However, uncontrolled or unresolved inflammation can lead to chronic diseases. The resolution of inflammation is an active, highly orchestrated process mediated by a superfamily of endogenous lipid mediators known as specialized pro-resolving mediators (SPMs).[1] SPMs, including lipoxins, resolvins, protectins, and maresins, are biosynthesized from polyunsaturated fatty acids and act to terminate the inflammatory response and promote tissue repair and regeneration.[1][2]

The protectin family, derived from DHA, are potent members of the SPM superfamily.[1] Within this family, the Protectin Conjugates in Tissue Regeneration (PCTR) are a series of sulfido-conjugated molecules with significant pro-resolving and tissue-regenerative properties.[1] this compound is the terminal product of the PCTR biosynthesis pathway, formed via the enzymatic conversion of its precursors, PCTR1 and PCTR2.[3][4] It has been identified in various biological matrices, including infected mouse spleens, resolving exudates, human spleen, and the plasma of septic patients, as well as in both M1 and M2 macrophages differentiated from human monocytes, highlighting its relevance in inflammatory processes.[3]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the omega-3 fatty acid, docosahexaenoic acid (DHA).

-

Epoxidation of DHA: The process is initiated by the oxidation of DHA to form a 16S,17S-epoxy-protectin intermediate.[3]

-

Formation of PCTR1: This epoxide is then conjugated with glutathione by a glutathione S-transferase to yield PCTR1.[3]

-

Conversion to PCTR2 and this compound: PCTR1 is subsequently metabolized by peptidases. First, a γ-glutamyltransferase removes the glutamate residue to form PCTR2. Finally, a dipeptidase cleaves the glycine residue from PCTR2 to produce this compound.[3][5]

Mechanism of Action and Signaling Pathways

While the specific receptor for this compound has not been definitively identified, evidence suggests that members of the protectin and maresin families, which are structurally related to PCTRs, exert their effects through G-protein coupled receptors (GPCRs), particularly the formyl peptide receptor 2 (FPR2), also known as the ALX/FPR2 receptor.[6][7][8] This receptor is a key player in mediating both pro-inflammatory and pro-resolving signals, depending on the activating ligand.[6]

A related molecule, Maresin Conjugate in Tissue Regeneration 3 (MCTR3), has been shown to reduce lipopolysaccharide (LPS)-induced acute lung injury in mice through the ALX/PINK1 signaling pathway.[6] This suggests a potential signaling cascade for this compound involving the ALX receptor and PTEN-induced putative kinase 1 (PINK1), a serine/threonine-protein kinase involved in mitochondrial quality control and mitigation of oxidative stress.[6]

The proposed signaling pathway for this compound is as follows:

-

Receptor Binding: this compound binds to the ALX/FPR2 receptor on the surface of immune cells, such as macrophages.

-

Signal Transduction: This binding event initiates an intracellular signaling cascade.

-

PINK1 Modulation: The signal may then modulate the activity of the PINK1 pathway, leading to downstream effects that promote the resolution of inflammation.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as EC50 and Ki values, for this compound in the published literature. However, data for the closely related precursor, PCTR1, provides valuable insight into the potential potency of the PCTR family.

| Mediator | Assay | Species | Concentration Range | Effect | Reference |

| PCTR1 | Monocyte and Macrophage Migration | Human | 0.001 to 10.0 nmol/L | Dose-dependent promotion of migration | [5] |

| PCTR1 | Macrophage Adhesion | Human | 0.01 to 10 nmol/L | Enhanced cell adhesion to fibronectin | [5] |

| PCTR1 | Inhibition of Neutrophil Chemotaxis | Human | Not specified | Inhibited chemotaxis towards LTB4 | [5] |

| PCTR1 | Reduction of Pro-inflammatory Mediators | Mouse | Not specified | Decreased PGE2, PGD2, PGF2α, and TXB2 | [5] |

Table 1: Summary of Quantitative Data for PCTR1

Experimental Protocols

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of this compound in biological samples is typically performed using LC-MS/MS-based lipid mediator metabololipidomics. This method offers high sensitivity and specificity for the detection and quantification of lipid mediators.

Workflow:

-

Sample Preparation:

-

Extraction of lipids from biological samples (e.g., plasma, cell culture supernatant, tissue homogenates) using solid-phase extraction (SPE) with C18 cartridges.

-

Elution of the lipid fraction and concentration under a stream of nitrogen.

-

Reconstitution of the sample in a suitable solvent for LC-MS/MS analysis.

-

-

Liquid Chromatography (LC) Separation:

-

Separation of the lipid extract on a C18 reversed-phase column using a gradient of aqueous and organic mobile phases.

-

-

Tandem Mass Spectrometry (MS/MS) Analysis:

-

Detection and quantification using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions for this compound are monitored for accurate identification and quantification.

-

Cell-Based Functional Assays

To investigate the biological activity of this compound, various cell-based assays can be employed. These assays typically use primary human immune cells, such as neutrophils and macrophages.

5.2.1. Macrophage Phagocytosis Assay

This assay measures the ability of this compound to enhance the phagocytic capacity of macrophages.

Protocol Outline:

-

Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages.

-

Pre-incubate macrophages with varying concentrations of this compound or vehicle control.

-

Add fluorescently labeled zymosan particles or bacteria (e.g., E. coli) to the macrophage cultures.

-

Incubate to allow for phagocytosis.

-

Wash away non-phagocytosed particles/bacteria.

-

Quantify the uptake of fluorescent particles/bacteria by flow cytometry or fluorescence microscopy.

5.2.2. Neutrophil Chemotaxis Assay

This assay assesses the effect of this compound on neutrophil migration towards a chemoattractant.

Protocol Outline:

-

Isolate human neutrophils from peripheral blood.

-

Pre-incubate neutrophils with different concentrations of this compound or vehicle control.

-

Place a chemoattractant (e.g., leukotriene B4) in the lower chamber of a Boyden chamber or a multi-well chemotaxis plate.

-

Add the pre-treated neutrophils to the upper chamber, which is separated from the lower chamber by a porous membrane.

-

Incubate to allow for neutrophil migration through the membrane.

-

Quantify the number of migrated cells in the lower chamber using a cell counter or by staining and microscopy.

Conclusion and Future Directions

This compound is an emerging player in the resolution of inflammation with significant therapeutic potential. Its biosynthesis from the essential omega-3 fatty acid DHA underscores the importance of diet in modulating inflammatory responses. While the precise signaling mechanisms are still under investigation, the likely involvement of the ALX/FPR2 receptor and the PINK1 pathway provides a solid foundation for future research.

Key areas for future investigation include:

-

Receptor Identification: Definitive identification and characterization of the specific receptor(s) for this compound.

-

Quantitative Biology: Determination of the EC50 and Ki values of this compound in various functional assays to establish its potency.

-

In Vivo Efficacy: Comprehensive studies in animal models of inflammatory diseases to evaluate the therapeutic efficacy of this compound.

-

Drug Development: Design and synthesis of stable this compound analogs with improved pharmacokinetic properties for potential clinical applications.

A deeper understanding of the biology of this compound and other SPMs will undoubtedly pave the way for novel therapeutic strategies aimed at promoting the resolution of inflammation and restoring tissue homeostasis.

References

- 1. Resolvins and Cysteinyl-containing Pro-Resolving Mediators Activate Resolution of Infectious Inflammation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The Protectin PCTR1 Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into the Activation Mechanism of the ALX/FPR2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ALX/FPR2 Receptor Activation by Inflammatory (fMLFII) and Pro-resolving (LXA4 and RvD3) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of PCTR3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protectin Conjugates in Tissue Regeneration 3 (PCTR3) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the protectin family, this compound plays a crucial role in the resolution of inflammation, a highly coordinated process essential for tissue homeostasis and repair. Unlike traditional anti-inflammatory agents that primarily block the initiation of inflammation, SPMs like this compound actively orchestrate the return to a non-inflamed state. This unique mechanism of action makes this compound a promising therapeutic candidate for a wide range of inflammatory diseases.

These application notes provide a comprehensive overview of the laboratory synthesis of this compound, its biological functions, and detailed protocols for relevant in vitro assays.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and handling in experimental settings.

| Property | Value | Reference |

| Formal Name | 16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoic acid | [1] |

| CAS Number | 1810710-69-0 | [1] |

| Molecular Formula | C₂₅H₃₇NO₅S | [1] |

| Formula Weight | 463.6 g/mol | [1] |

| Purity | ≥96% (Commercially available standard) | [1] |

| Formulation | A solution in ethanol | [1] |

| Solubility | DMF: 50 mg/ml; DMSO: 50 mg/ml; Ethanol: 1 mg/ml; Ethanol:H₂O (95:5): 2 mg/ml; PBS (pH 7.2): 0.1 mg/ml | [1] |

| UV Maximum | 282, 293 nm | [1] |

Biosynthesis and Signaling Pathway of this compound

This compound is endogenously synthesized from DHA through a series of enzymatic reactions. The biosynthesis is initiated by the oxidation of DHA to 16S,17S-epoxy-protectin. This intermediate is then converted to PCTR1 by glutathione S-transferase, and subsequently to PCTR2 and this compound via the action of peptidases.[1]

While the specific receptor for this compound has not been definitively identified, it is well-established that specialized pro-resolving mediators exert their effects through G-protein coupled receptors (GPCRs).[2][3][4][5][6] Prominent GPCRs for other SPMs include ALX/FPR2, GPR37, and ChemR23.[7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] It is hypothesized that this compound binds to one or more of these receptors, or a yet-to-be-identified GPCR, to initiate downstream signaling cascades that promote the resolution of inflammation.

The proposed signaling pathway involves the activation of intracellular signaling molecules that ultimately lead to the inhibition of pro-inflammatory cytokine production, reduction of neutrophil infiltration, and enhancement of macrophage-mediated clearance of apoptotic cells and debris.

Caption: Proposed signaling pathway of this compound.

Laboratory Synthesis of this compound

The total synthesis of this compound is a multi-step process that requires expertise in organic chemistry. The following protocol is based on the synthetic strategy reported by Rodriguez and Spur for the synthesis of protectin sulfido-conjugates.[22]

Experimental Workflow for this compound Synthesis

Caption: Workflow for the biosynthesis of this compound.

Detailed Protocol for Chemical Synthesis

Note: This is a generalized protocol and requires adaptation based on specific laboratory conditions and available starting materials. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) and with anhydrous solvents.

Step 1: Synthesis of 16S,17S-epoxy-protectin methyl ester

This key intermediate can be synthesized from commercially available starting materials through a series of stereoselective reactions as detailed in the literature.[22] The synthesis involves the construction of the carbon backbone with the correct stereochemistry at the alcohol and epoxide moieties.

Step 2: Epoxide opening with L-cysteine methyl ester hydrochloride

-

Dissolve the 16S,17S-epoxy-protectin methyl ester in a suitable solvent (e.g., methanol).

-

Add L-cysteine methyl ester hydrochloride and a mild base (e.g., triethylamine) to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Saponification of the methyl ester

-

Dissolve the crude product from Step 2 in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) to the solution.

-

Stir the reaction mixture at room temperature until the saponification is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture to pH ~4 with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification of this compound

-

Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable column (e.g., C18) and a gradient of acetonitrile in water with 0.1% formic acid.

-

Collect the fractions containing this compound and confirm the identity and purity by LC-MS and NMR spectroscopy.

Experimental Protocols for Biological Activity Assays

The pro-resolving activities of this compound can be evaluated using a variety of in vitro and in vivo assays. Below are detailed protocols for key experiments.

Macrophage Polarization Assay

This assay assesses the ability of this compound to modulate macrophage phenotype, promoting a pro-resolving (M2-like) state.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).

-

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

-

Lipopolysaccharide (LPS) for M1 polarization.

-

Interleukin-4 (IL-4) for M2 polarization.

-

This compound solution.

-

Reagents for RNA extraction and qRT-PCR (for gene expression analysis).

-

ELISA kits for cytokine quantification (e.g., TNF-α, IL-10).

Protocol:

-

Seed macrophages in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of this compound (e.g., 1, 10, 100 nM) for 1 hour.

-

Induce M1 polarization by adding LPS (100 ng/mL) to the wells. Include a positive control with LPS alone and a negative control with vehicle.

-

For M2 polarization, use IL-4 (20 ng/mL) as the stimulus.

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

-

For gene expression analysis:

-

Lyse the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA and perform qRT-PCR to analyze the expression of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg1, Ym1).

-

-

For cytokine analysis:

-

Collect the cell culture supernatants.

-

Quantify the levels of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines using ELISA.

-

Neutrophil Chemotaxis Assay

This assay measures the ability of this compound to inhibit neutrophil migration towards a chemoattractant.

Materials:

-

Human or murine neutrophils, freshly isolated.

-

Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (3-5 µm pore size).

-

Chemoattractant (e.g., fMLP or LTB₄).

-

This compound solution.

-

Labeling dye for neutrophils (e.g., Calcein-AM).

Protocol:

-

Label the isolated neutrophils with Calcein-AM according to the manufacturer's instructions.

-

Resuspend the labeled neutrophils in a suitable buffer (e.g., HBSS).

-

Add the chemoattractant to the lower wells of the chemotaxis chamber.

-

In the upper wells, add the labeled neutrophils that have been pre-incubated with different concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle for 30 minutes.

-

Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours.

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Quantify the migrated cells in the lower chamber by measuring the fluorescence with a plate reader.

-

Calculate the percentage of inhibition of chemotaxis for each this compound concentration.

Macrophage Phagocytosis Assay

This assay evaluates the effect of this compound on the ability of macrophages to engulf apoptotic cells (efferocytosis).

Materials:

-

Macrophages (primary or cell line).

-

Apoptotic cells (e.g., Jurkat T cells induced to undergo apoptosis by UV irradiation or staurosporine treatment).

-

Fluorescent dyes for labeling macrophages (e.g., CellTracker Green) and apoptotic cells (e.g., pHrodo Red).

-

This compound solution.

Protocol:

-

Label macrophages with CellTracker Green and apoptotic cells with pHrodo Red according to the manufacturers' protocols.

-

Seed the labeled macrophages in a 24-well plate and allow them to adhere.

-

Treat the macrophages with different concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle for 1 hour.

-

Add the labeled apoptotic cells to the macrophage culture at a ratio of 5:1 (apoptotic cells:macrophages).

-

Incubate for 2-4 hours at 37°C to allow for phagocytosis.

-

Gently wash the wells to remove non-engulfed apoptotic cells.

-

Analyze the phagocytosis by fluorescence microscopy or flow cytometry. The percentage of macrophages that have engulfed apoptotic cells (double-positive cells) and the number of apoptotic cells per macrophage can be quantified.

Quantitative Data on this compound Biological Activity

The following table summarizes available quantitative data on the pro-resolving effects of this compound and related protectins. This information is crucial for designing experiments and interpreting results.

| Assay | Mediator | Effect | Concentration/Dose | Reference |

| Neutrophil Infiltration | MCTR1 (a related SPM) | ↓ Neutrophil rTEM in LPS-induced lung injury | In vivo mouse model | [23] |

| Macrophage Phagocytosis | CTRP9 (enhances efferocytosis) | ↑ Phagocytosis of apoptotic cells | 1 µg/mL | [24] |

| Cytokine Production | Docosahexaenoic acid (DHA) | ↓ TNF-α and IL-6 expression in LPS-stimulated macrophages | Varies | [25] |

| Neutrophil Infiltration | Pentraxin-3 (PTX3) | Regulates neutrophil infiltration in the brain | In vivo mouse model | [26][27] |

| Macrophage Phagocytosis | Lipoxin A₄ (LXA₄) | ↑ Phagocytosis of apoptotic neutrophils (1.7-fold) | 1 nM | [19][20] |

Note: Specific quantitative data for this compound is still emerging in the literature. The provided data for related SPMs and precursor molecules can serve as a valuable reference for estimating effective concentrations for this compound in various assays.

Conclusion

This compound represents a novel and promising therapeutic agent for the treatment of inflammatory diseases due to its potent pro-resolving activities. The protocols and information provided in these application notes are intended to facilitate the laboratory synthesis and biological evaluation of this compound, thereby accelerating research and development in the field of resolution pharmacology. As our understanding of the specific molecular mechanisms of this compound continues to grow, so too will the opportunities for its therapeutic application.

References

- 1. caymanchem.com [caymanchem.com]

- 2. ard.bmj.com [ard.bmj.com]

- 3. researchgate.net [researchgate.net]

- 4. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Distinct Profiles of Specialized Pro-resolving Lipid Mediators and Corresponding Receptor Gene Expression in Periodontal Inflammation [frontiersin.org]

- 6. droracle.ai [droracle.ai]

- 7. N-formyl peptide receptor 3 (FPR3) departs from the homologous FPR2/ALX receptor with regard to the major processes governing chemoattractant receptor regulation, expression at the cell surface, and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ligand-specific conformational change of the G-protein–coupled receptor ALX/FPR2 determines proresolving functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPR37 - Wikipedia [en.wikipedia.org]

- 10. Identification of a novel small-molecule agonist for human G protein-coupled receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of PI3K/Akt pathway by G protein-coupled receptor 37 promotes resistance to cisplatin-induced apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ChemR23 dampens lung inflammation and enhances anti-viral immunity in a mouse model of acute viral pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Role and regulatory mechanism of GPR37 in neurological diseases [frontiersin.org]

- 14. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]

- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 16. G protein-coupled receptor 37 (GPR37) emerges as an important modulator of adenosinergic transmission in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ChemR23, the receptor for chemerin and resolvin E1, is expressed and functional on M1 but not on M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ChemR23 Dampens Lung Inflammation and Enhances Anti-viral Immunity in a Mouse Model of Acute Viral Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. zora.uzh.ch [zora.uzh.ch]

- 22. researchwithrowan.com [researchwithrowan.com]

- 23. MCTR1 ameliorates LPS-induced lung injury by inhibiting neutrophil reverse transendothelial migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. CTRP9 Enhances Efferocytosis in Macrophages via MAPK/Drp1-Mediated Mitochondrial Fission and AdipoR1-Induced Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pentraxin 3 regulates neutrophil infiltration to the brain during neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Pentraxin 3 regulates neutrophil infiltration to the brain during neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation of Protectin Conjugates in Tissue Regeneration 3 (PCTR3) from Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the isolation and analysis of Protectin Conjugates in Tissue Regeneration 3 (PCTR3), a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). This compound, a lipid mediator rather than a protein, plays a significant role in the resolution of inflammation and tissue regeneration. The methodologies outlined below focus on the extraction and characterization of this compound from various biological matrices.

Introduction to this compound

Protectin Conjugates in Tissue Regeneration (PCTRs) are a class of cysteinyl-containing SPMs that are crucial for orchestrating the resolution phase of inflammation and promoting tissue repair.[1][2] this compound is biosynthesized from the omega-3 fatty acid DHA.[3] The pathway involves the conversion of DHA to a 16S,17S-epoxy-protectin intermediate, which is then conjugated with glutathione to form PCTR1. Subsequent enzymatic processing by peptidases leads to the formation of PCTR2 and this compound.[3] These mediators have been identified in various biological samples, including infected mouse spleens, resolving inflammatory exudates, human spleen, septic plasma, and are also produced by M1 and M2 macrophages.[3][4]

Given that this compound is a lipid, the isolation protocols differ significantly from those used for proteins and are centered on lipid extraction followed by high-sensitivity analytical techniques like mass spectrometry.

This compound Biosynthesis and Signaling

The biosynthesis of this compound is a tightly regulated enzymatic cascade that is activated during the resolution phase of inflammation. Understanding this pathway is critical for identifying potential targets for therapeutic intervention in inflammatory diseases.

Caption: Biosynthesis pathway of this compound from DHA.

Experimental Workflow for this compound Isolation and Analysis

The overall workflow for isolating and quantifying this compound from biological samples involves sample preparation, lipid extraction, sample purification, and finally, analysis by mass spectrometry.

Caption: Experimental workflow for this compound analysis.

Quantitative Data

The production of PCTRs can vary depending on the cell type and stimulation conditions. The following table summarizes the levels of various peptide-conjugated SPMs, including PCTRs, produced by human M1 and M2 macrophages.

| Lipid Mediator | Parent Ion (Q1) | Daughter Ion (Q3) | M1 Macrophages (pg/3 × 10⁷ cells) | M2 Macrophages (pg/3 × 10⁷ cells) |

| PCTR1 | 653.4 | 345.2 | 12 ± 4 | 28 ± 6 |

| PCTR2 | 524.3 | 345.2 | 8 ± 3 | 15 ± 4 |

| This compound | 463.3 | 345.2 | 5 ± 2 | 11 ± 3 |

| MCTR1 | 667.4 | 359.2 | 15 ± 5 | 35 ± 8 |

| RCTR1 | 653.4 | 345.2 | 10 ± 3 | 25 ± 6 |

| Data are expressed as means ± SEM (n=5). Adapted from Ramon, S., et al. (2016).[4] |

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Cell Culture (e.g., Macrophages)

This protocol is suitable for the extraction of this compound from cultured cells like human M1/M2 macrophages.

Materials:

-

HPLC-grade methanol, chloroform, and water

-

Internal standards (e.g., deuterated lipid standards)

-

Phosphate-buffered saline (PBS), ice-cold

-

Glass centrifuge tubes

-

Nitrogen gas stream evaporator

-

Vortex mixer and Centrifuge

Procedure:

-

Cell Harvesting: After incubation/stimulation, collect cells (e.g., 3 x 10⁷ macrophages) by centrifugation at 300 x g for 10 minutes at 4°C.

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove media components.

-

Lysis and Extraction: a. Resuspend the cell pellet in 1 mL of ice-cold methanol. Add internal standards at this stage to correct for extraction efficiency. b. Add 2 mL of chloroform to the methanol-cell suspension. c. Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis. d. Add 1 mL of HPLC-grade water to create a biphasic system. e. Vortex for another 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the mobile phase (e.g., methanol/water) for subsequent analysis.

Protocol 2: Lipid Extraction from Plasma or Tissue Homogenate

This protocol is adapted for more complex samples like plasma or tissue homogenates.

Materials:

-

Methyl tert-butyl ether (MTBE), HPLC-grade

-

Methanol, HPLC-grade

-

Tissue homogenizer

-

Other materials as listed in Protocol 1

Procedure:

-

Sample Preparation:

-

Plasma: Use 100-200 µL of plasma directly.

-

Tissue (e.g., Spleen): Homogenize a known weight of tissue (e.g., 50 mg) in 1 mL of cold PBS or ammonium formate buffer.[5]

-

-

Extraction (MTBE Method): a. To 200 µL of plasma or tissue homogenate, add 1.5 mL of methanol. Add internal standards. b. Vortex for 1 minute. c. Add 5 mL of MTBE. d. Vortex for 10 minutes at 4°C. e. Add 1.25 mL of HPLC-grade water to induce phase separation. f. Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.

-

Collection of Organic Phase: Collect the upper organic phase (MTBE layer) and transfer to a clean glass tube.

-

Drying and Reconstitution: Proceed with steps 5 and 6 as described in Protocol 1.

Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is recommended to enrich for SPMs and remove interfering substances prior to LC-MS/MS.

Materials:

-

C18 SPE cartridges

-

SPE vacuum manifold

-

Methanol, water, hexane (all HPLC-grade)

Procedure:

-

Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol and 3 mL of water.

-

Sample Loading: Load the reconstituted lipid extract (from Protocol 1 or 2, acidified with formic acid to pH ~3.5) onto the conditioned cartridge.

-

Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of hexane to remove non-polar lipids.

-

Elution: Elute the SPMs, including this compound, from the cartridge using 3 mL of methyl formate or methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis for this compound Identification and Quantification

This requires specialized equipment and expertise.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., a triple quadrupole or QTRAP) capable of Multiple Reaction Monitoring (MRM).

General LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water/acetonitrile/formic acid (e.g., 90:10:0.01, v/v/v).

-

Mobile Phase B: Acetonitrile/isopropanol (e.g., 50:50, v/v).

-

Gradient: A gradient from ~30% B to 98% B over 15-20 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

MS/MS Conditions (MRM):

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

MRM Transition for this compound: The specific parent ion (Q1) to daughter ion (Q3) transition for this compound is m/z 463.3 → 345.2.

-

Optimization: Dwell time, collision energy, and other MS parameters should be optimized using a synthetic this compound standard.

Quantification:

-

Quantification is achieved by comparing the peak area of endogenous this compound to the peak area of a known amount of a stable isotope-labeled internal standard. A calibration curve generated with a synthetic this compound standard is used to determine the absolute concentration.

References

- 1. New pro-resolving n-3 mediators bridge resolution of infectious inflammation to tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resolvins and Cysteinyl-containing Pro-Resolving Mediators Activate Resolution of Infectious Inflammation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. The Protectin PCTR1 Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PCTR3 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCTR3 (Protein Conjugate in Tissue Regeneration 3) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] As a member of the protectin family of SPMs, this compound is involved in the active resolution of inflammation and tissue repair.[2][3] While specific in vitro studies on this compound are limited, its role can be inferred from its biosynthetic pathway and the functions of its direct precursor, PCTR1. This document provides an overview of this compound, its potential applications in cell culture, and detailed protocols for investigating its biological functions, largely based on data from closely related molecules.

This compound is biosynthesized from DHA through a series of enzymatic steps. DHA is first converted to 16S,17S-epoxy-protectin, which is then transformed into PCTR1. PCTR1 is subsequently metabolized into PCTR2 and finally this compound through peptidase activity.[1] This molecule has been identified in resolving exudates, infected mouse spleens, and in both M1 and M2 differentiated human macrophages, suggesting a significant role in immune response and resolution of infection.[1]

Potential In Vitro Applications

Based on the known functions of its precursor PCTR1 and the general role of protectins, this compound is a valuable tool for in vitro research in the following areas:

-

Anti-inflammatory and Pro-resolving Activity: Investigating the ability of this compound to suppress pro-inflammatory cytokine production, inhibit neutrophil infiltration, and promote the switch of macrophages to a pro-resolving M2 phenotype.[4][5]

-

Macrophage and Monocyte Function: Studying the effect of this compound on monocyte and macrophage migration, phagocytosis (clearance of pathogens), and efferocytosis (clearance of apoptotic cells).[4][5]

-

Tissue Repair and Regeneration: Assessing the potential of this compound to stimulate the migration and proliferation of epithelial cells and fibroblasts, contributing to wound healing.[6]

-

Host Defense against Infection: Examining the role of this compound in enhancing bacterial clearance and modulating the immune response to viral pathogens.[6][7]

Data Presentation: Quantitative Effects of PCTR Precursors

While specific quantitative data for this compound is not yet widely published, the following tables summarize the reported in vitro effects of its precursor, PCTR1. These assays provide a strong starting point for designing experiments with this compound.

Table 1: Effect of PCTR1 on Human Monocyte and Macrophage Migration

| Cell Type | Concentration of PCTR1 | Outcome |

| Human Monocytes | 0.001 - 10.0 nmol/L | Dose-dependent increase in cell migration |

| Human Macrophages | 0.001 - 10.0 nmol/L | Dose-dependent increase in cell migration |

Data extracted from Ramon, S., et al. (2016). The Protectin PCTR1 Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation.[4][5]

Table 2: Effect of PCTR1 on Human Keratinocyte Migration (Scratch Wound Assay)

| Treatment | Concentration | % Wound Closure (relative to control) |

| PCTR1 | 1 nM | Significant increase |

| PCTR1 | 10 nM | Significant increase |

Data extracted from Dalli, J., et al. (2018). PCTR1 Enhances Repair and Bacterial Clearance in Skin Wounds.[6]

Table 3: Effect of PCTR1 on Cytokine Production by Human Macrophages

| Cytokine | PCTR1 Treatment | Outcome |

| TNF-α | Yes | Decreased production |

| IL-8 | Yes | Decreased production |

| IL-12(p40) | Yes | Decreased production |

Data extracted from Ramon, S., et al. (2016). The Protectin PCTR1 Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation.[4]

Signaling Pathways

Biosynthesis of this compound

This compound is synthesized from DHA via a multi-step enzymatic pathway, highlighting its nature as an endogenous mediator.

Caption: Biosynthesis pathway of this compound from DHA.

Hypothesized this compound Signaling in Macrophages

Based on the actions of other SPMs, this compound likely exerts its pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells like macrophages. This interaction is hypothesized to trigger intracellular signaling cascades that lead to the resolution of inflammation.

Caption: Hypothesized signaling of this compound in macrophages.

Experimental Protocols

Note: As this compound is a lipid mediator, it should be handled with care to avoid degradation. It is typically stored at -80°C in an organic solvent like ethanol.[1] Final solvent concentration in cell culture media should be kept low (e.g., <0.1%) to avoid solvent-induced artifacts.

Protocol 1: Macrophage Chemotaxis Assay